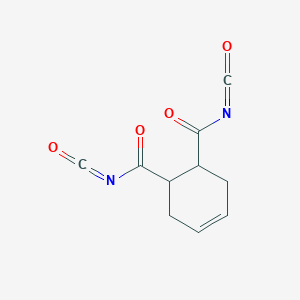![molecular formula C9H18O4 B14488459 1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 63389-77-5](/img/structure/B14488459.png)
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is an organic compound with the molecular formula C9H18O4. It is a versatile chemical used in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes both methoxyethoxy and propenyloxy groups attached to a propanol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol typically involves the reaction of allyl alcohol with 1-(2-methoxyethoxy)propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of optimized reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The presence of both methoxyethoxy and propenyloxy groups allows for diverse interactions with biological molecules, enhancing its versatility in research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methoxy-1-methylethoxy)propan-2-ol: Similar in structure but lacks the propenyloxy group.
1-[1-Methyl-2-(2-propenyloxy)ethoxy]-2-propanol: Similar but with a different substitution pattern on the propanol backbone
Uniqueness
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is unique due to the presence of both methoxyethoxy and propenyloxy groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of applications and reactivity compared to similar compounds .
Propiedades
Número CAS |
63389-77-5 |
|---|---|
Fórmula molecular |
C9H18O4 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-(2-methoxyethoxy)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C9H18O4/c1-3-4-12-7-9(10)8-13-6-5-11-2/h3,9-10H,1,4-8H2,2H3 |
Clave InChI |
MMJICIIXFVHLHP-UHFFFAOYSA-N |
SMILES canónico |
COCCOCC(COCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


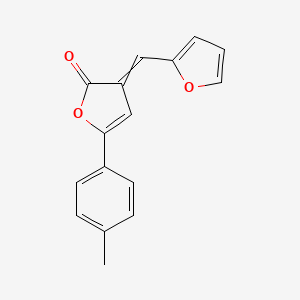
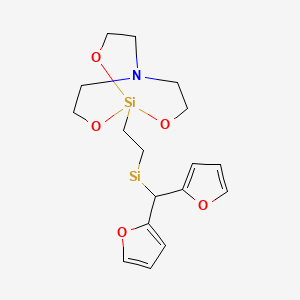
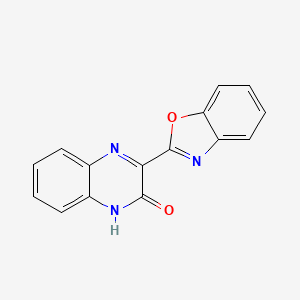
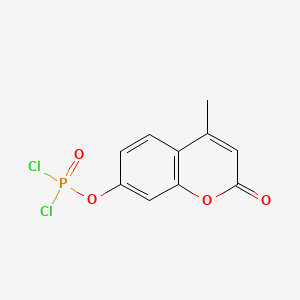
![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)

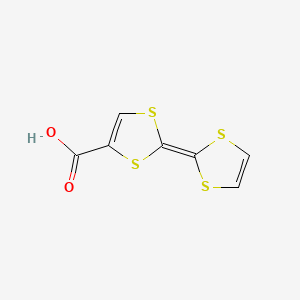
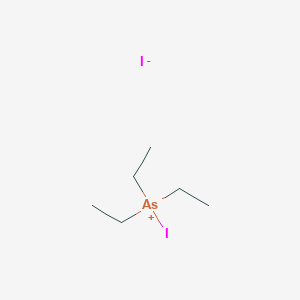
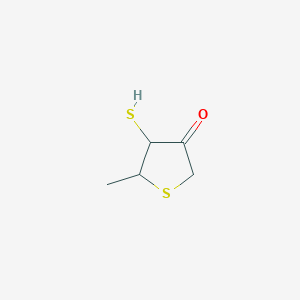

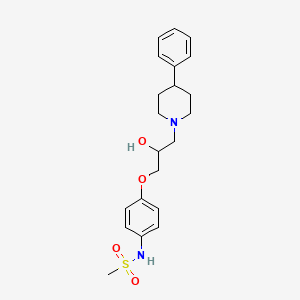
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)

